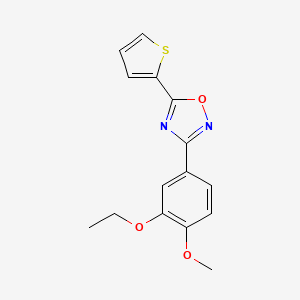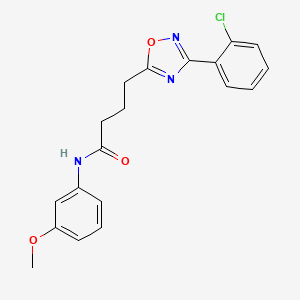
4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. It has also been shown to exhibit fluorescent properties, making it a potential candidate for the detection of nitric oxide in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its potent anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One such direction is the further investigation of its mechanism of action, which may lead to the development of more effective anticancer drugs. Another direction is the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies may be conducted to explore the potential use of this compound as a fluorescent probe for the detection of other biological molecules.
Métodos De Síntesis
The synthesis of 4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to morpholine in the presence of a catalyst such as palladium on carbon to obtain the final product.
Aplicaciones Científicas De Investigación
4-(2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been extensively studied for its potential applications in various scientific fields. One such application is in the field of cancer research, where this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
Propiedades
IUPAC Name |
4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-11-13(1-2-14(15)21-7-9-25-10-8-21)17-19-16(20-26-17)12-3-5-18-6-4-12/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBXQBOKBTTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

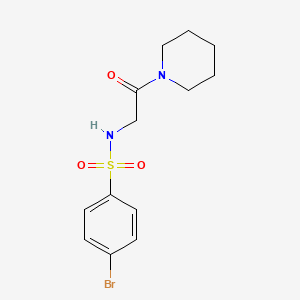
![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)

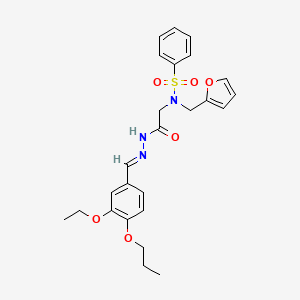
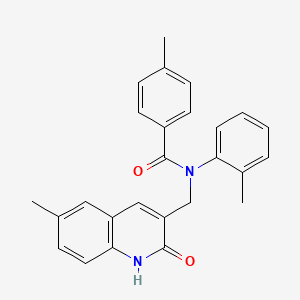
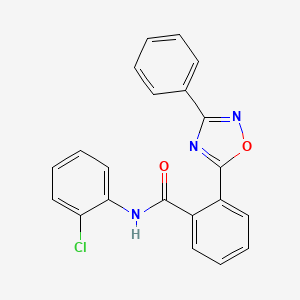
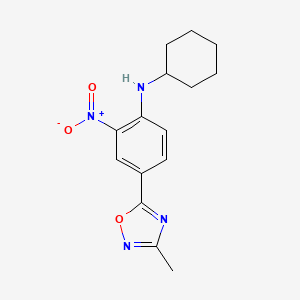


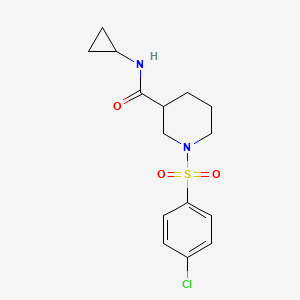
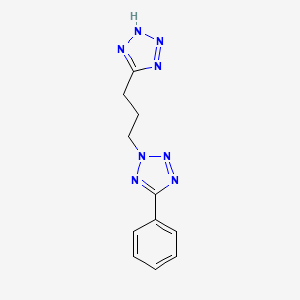
![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)
